molecular formula C16H23NO2 B6616697 1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine CAS No. 745066-63-1

1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine

Cat. No.: B6616697
CAS No.: 745066-63-1
M. Wt: 261.36 g/mol
InChI Key: QFDOECKLYOJYFF-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine is a synthetic organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine typically involves the reaction of piperidine with acetyl chloride and 3-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications in treating diseases such as Alzheimer’s, Parkinson’s, and various psychiatric disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine involves its interaction with specific molecular targets and pathways in the body. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine can be compared with other piperidine derivatives such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its anticancer and anti-inflammatory activities.

    Matrine: Exhibits antimicrobial and anticancer properties.

    Berberine: Used for its antimicrobial and antidiabetic effects.

    Tetrandine: Known for its anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(3-phenylpropoxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-14(18)17-11-9-16(10-12-17)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDOECKLYOJYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254028
Record name 1-[4-(3-Phenylpropoxy)-1-piperidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745066-63-1
Record name 1-[4-(3-Phenylpropoxy)-1-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745066-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3-Phenylpropoxy)-1-piperidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Acetylpiperidin-4-ol (Preparation 193, 8 g, 60 mmol) in N,N-dimethylformamide (50 ml) was added dropwise to a stirred suspension of sodium hydride (50% wt dispersion in oil, 3.68 g, 80 mmol) in N,N-dimethylformamide (50 ml) at room temperature under nitrogen. After stirring the reaction mixture for 4 hours, 1-bromo-3-phenylpropane (12.94 g, 65 mmol) in N,N-dimethylformamide (50 ml) was added dropwise to the solution at 0° C. and the reaction mixture was stirred for a further 4 h. The solution was diluted with isopropyl alcohol (20 ml) and water (100 ml) and then evaporated to give a semi solid. Water (100 ml) was added and the solution was extracted with petroleum ether (3×100 ml). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give an orange oil (4.3 g, 27%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.94 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
27%

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